
Psma I&S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostate-specific membrane antigen I&S (Psma I&S) is a compound that targets the prostate-specific membrane antigen, a protein highly expressed in prostate cancer cells. This compound is used in diagnostic imaging and radioguided surgery for prostate cancer, providing a means to detect and treat cancerous tissues with high specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Psma I&S involves the conjugation of a prostate-specific membrane antigen-targeting moiety with a radiolabeling agent. One common method includes the use of a urea-based prostate-specific membrane antigen targeting moiety, which is conjugated to a radiolabel such as technetium-99m. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the targeting moiety .
Industrial Production Methods: Industrial production of Psma I&S involves large-scale synthesis using automated synthesizers. The process includes the preparation of the targeting moiety, followed by radiolabeling under controlled conditions to ensure high purity and yield. Quality control measures such as high-performance liquid chromatography are employed to verify the product’s integrity .
Analyse Chemischer Reaktionen
Types of Reactions: Psma I&S primarily undergoes radiolabeling reactions, where the targeting moiety is conjugated with a radioactive isotope. This compound can also participate in hydrolysis reactions under physiological conditions, leading to the release of the radiolabel .
Common Reagents and Conditions: Common reagents used in the synthesis of Psma I&S include urea-based targeting moieties, radiolabeling agents such as technetium-99m, and buffers to maintain neutral pH. The reactions are typically carried out at room temperature to preserve the biological activity of the targeting moiety .
Major Products Formed: The major product formed from the synthesis of Psma I&S is the radiolabeled compound itself, which is used for diagnostic imaging and radioguided surgery. Hydrolysis of the compound under physiological conditions can lead to the release of the radiolabel, which is then excreted from the body .
Wissenschaftliche Forschungsanwendungen
Psma I&S has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions between prostate-specific membrane antigen and its ligands. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, Psma I&S is used for diagnostic imaging and radioguided surgery in prostate cancer patients, allowing for precise detection and treatment of cancerous tissues. In industry, it is used in the development of new diagnostic and therapeutic agents targeting prostate-specific membrane antigen .
Wirkmechanismus
Psma I&S exerts its effects by binding to the prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. The binding of Psma I&S to prostate-specific membrane antigen allows for the targeted delivery of the radiolabel to cancerous tissues. The radiolabel emits radiation, which can be detected using imaging techniques such as single-photon emission computed tomography or positron emission tomography. This targeted approach enables precise imaging and treatment of prostate cancer .
Vergleich Mit ähnlichen Verbindungen
Psma I&S is unique in its ability to target prostate-specific membrane antigen with high specificity and affinity. Similar compounds include other prostate-specific membrane antigen-targeting agents such as PSMA-617 and PSMA-11, which are also used for diagnostic imaging and radioligand therapy. Compared to these compounds, Psma I&S offers advantages in terms of its radiolabeling efficiency and stability, making it a valuable tool in the clinical management of prostate cancer .
List of Similar Compounds:- PSMA-617
- PSMA-11
- PSMA-7.3
- PSMA-7.4
Eigenschaften
Molekularformel |
C59H82N10O21S |
|---|---|
Molekulargewicht |
1299.4 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C59H82N10O21S/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90)/t39-,40+,41+,42-,43-,44-,45-,46-/m1/s1 |
InChI-Schlüssel |
WHHMZTBDVJHXFV-POUOUQAISA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


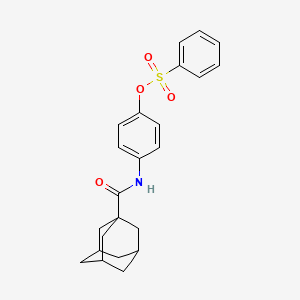

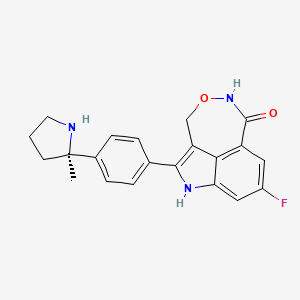
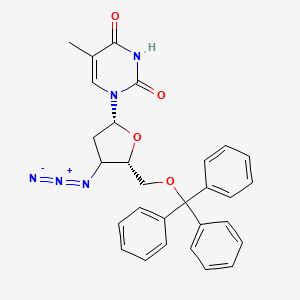
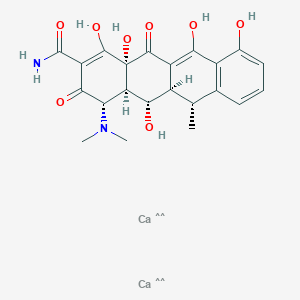
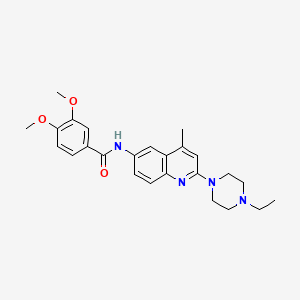
![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)



![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)

![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)
